Niraparib metabolite M1 is a significant metabolite of niraparib, a poly(ADP-ribose) polymerase inhibitor used primarily in the treatment of certain cancers, particularly ovarian cancer. Niraparib itself, marketed under the trade name Zejula, is known for its role in inhibiting DNA repair mechanisms in cancer cells, leading to increased cell death. The metabolite M1 is formed through hydrolytic processes and plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of niraparib.
Niraparib was developed by Merck Sharp and Dohme and is classified as an anticancer agent within the category of PARP inhibitors. The metabolite M1, chemically identified as the carboxylic acid derivative of niraparib, results from hepatic metabolism involving carboxylesterases, which catalyze amide hydrolysis .
The synthesis of niraparib metabolite M1 primarily occurs through metabolic pathways in the liver. In particular, human hepatic microsomes are utilized to study the formation of M1 from niraparib. The process involves:
The chemical structure of niraparib metabolite M1 features a carboxylic acid functional group that differentiates it from its parent compound. The molecular formula for M1 is C17H19N3O3, with a molar mass of approximately 313.35 g/mol. Structural analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been used to elucidate its structure .
The formation of niraparib metabolite M1 primarily involves hydrolytic reactions catalyzed by carboxylesterases. Key aspects include:
Niraparib functions by inhibiting poly(ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2. This inhibition prevents the repair of single-strand breaks in DNA. Consequently, during DNA replication, these unrepaired breaks can lead to double-strand breaks:
Niraparib metabolite M1 exhibits several notable physical and chemical properties:
Niraparib metabolite M1 serves several important roles in scientific research:
Niraparib metabolite M1 (chemical name: Niraparib carboxylic acid metabolite M1; CAS No: 1476777-06-6) is a monohydrolyzed derivative of the poly(ADP-ribose) polymerase (PARP) inhibitor niraparib. Its molecular formula is C₁₉H₁₉N₃O₂, with a molecular weight of 321.37 g/mol [1] [4]. The structure features a chiral piperidine ring with an (S)-configuration at the C3 position, identical to the parent drug niraparib, as confirmed by the stereodescriptor in its canonical SMILES notation: O=C(C1=CC=CC2=CN(C3=CC=C([C@H]4CNCCC4)C=C3)N=C12)O
[1] [6]. The core indazole-7-carboxylic acid moiety differentiates M1 from niraparib, which contains an indazole-7-carboxamide group.
Table 1: Structural Identifiers of Niraparib Metabolite M1
Property | Value |
---|---|
Systematic Name | 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxylic acid |
Molecular Formula | C₁₉H₁₉N₃O₂ |
CAS Registry Number | 1476777-06-6 |
Stereochemistry | (S)-configuration at piperidine C3 |
Canonical SMILES | O=C(C1=CC=CC2=CN(N=C12)C3=CC=C([C@@H]4CCCNC4)C=C3)O |
Solubility
M1 exhibits high solubility in dimethyl sulfoxide (DMSO) (≥100 mg/mL, 311.17 mM) but limited aqueous solubility. Its polar carboxylic acid group enhances hydrophilicity compared to niraparib, reflected in its lower predicted logP value of 1.5 (vs. niraparib’s logP of 2.1) [4] [9].
Stability
The metabolite is stable under standard storage conditions (powder: -20°C for 3 years; solution: -80°C for 1 year). In solution, M1 may undergo pH-dependent degradation:
Ionization Constants
M1 contains two major ionizable groups:
Table 2: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Solubility in DMSO | ≥100 mg/mL (311.17 mM) | 25°C |
Aqueous Solubility | Low (pH-dependent) | Predicted |
logP (Predicted) | 1.5 | - |
pKa (Carboxylic Acid) | 3.2 | Estimated |
pKa (Tertiary Amine) | 4.1 | Estimated |
Storage Stability | -20°C (solid), -80°C (solution) | Long-term (1–3 years) |
M1 arises from hydrolytic cleavage of niraparib’s carboxamide group (–CONH₂), converting it to a carboxylic acid (–COOH). This transformation reduces molecular weight by 1 Da (niraparib: C₁₉H₂₀N₄O, MW 320.40 g/mol) and increases polarity [1] [8]. Key structural comparisons include:
Enzymatic Hydrolysis
In vivo, M1 is generated via carboxylesterase-mediated hydrolysis of niraparib in human plasma and hepatic tissues. In vitro, this is replicated using:
Chemical Synthesis
Large-scale M1 production employs alkaline hydrolysis of niraparib:
Radiolabeled Synthesis
For metabolic studies, ¹⁴C-labeled M1 is synthesized from ¹⁴C-niraparib via:
Table 3: Synthesis Methods for Niraparib Metabolite M1
Method | Conditions | Yield/Purity | Application |
---|---|---|---|
Enzymatic Hydrolysis | Human microsomes, 37°C, pH 7.4 | Variable | In vitro metabolism |
Alkaline Hydrolysis | 1M NaOH, 80°C, 6h, ethanol/water | >99.5% | Bulk synthesis |
Radiolabeled Synthesis | ¹⁴C-niraparib, PtO₂/H₂, acetic acid | 100 μCi/mg, >98% | Mass balance studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7